molecular formula C7H5BrN2 B571917 6-Bromopyrazolo[1,5-a]pyridine CAS No. 1264193-11-4

6-Bromopyrazolo[1,5-a]pyridine

Katalognummer B571917
CAS-Nummer: 1264193-11-4
Molekulargewicht: 197.035
InChI-Schlüssel: MJGAKVFFADUFMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromopyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1264193-11-4 . It has a molecular weight of 197.03 and is typically stored at room temperature . It is usually in liquid form .


Molecular Structure Analysis

The molecular formula of 6-Bromopyrazolo[1,5-a]pyridine is C7H5BrN2 . The structure consists of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

6-Bromopyrazolo[1,5-a]pyridine is used as a reactant in the synthesis of LDN-212854 , a selective and potent inhibitor of the BMP type I receptor kinases .


Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyridine has a molecular weight of 197.03 . It is typically stored at room temperature and is usually in liquid form . Its density is predicted to be 1.69±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

1. Antitumor Scaffold

  • Application Summary: Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from 6-Bromopyrazolo[1,5-a]pyridine, have been identified as having a high impact in medicinal chemistry . They have attracted attention due to their significant photophysical properties and their potential as an antitumor scaffold .
  • Methods of Application: The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
  • Results/Outcomes: The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

2. Fluorophores

  • Application Summary: A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .
  • Methods of Application: The synthesis of these compounds involves a simpler and greener methodology compared to those of BODIPYS . The photophysical properties of these compounds can be tuned, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 .
  • Results/Outcomes: The PPs bearing simple aryl groups such as 4a (4-Py), 4b (2,4-Cl 2 Ph), 4d (Ph) and 4e (4-MeOPh), allow good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection .

3. LDN-212854 Synthesis

  • Application Summary: 6-Bromopyrazolo[1,5-a]pyrimidine is a reactant in the synthesis of LDN-212854 . LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .
  • Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
  • Results/Outcomes: The outcome of this application is the production of LDN-212854, a potent inhibitor of the BMP type I receptor kinases .

4. PI3 Kinase Inhibitors

  • Application Summary: 6-Bromopyrazolo[1,5-a]pyridine has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
  • Results/Outcomes: The outcome of this application is the discovery of p110a-selective PI3 kinase inhibitors .

5. Synthesis of LDN-212854

  • Application Summary: 6-Bromopyrazolo[1,5-a]pyridine is a reactant in the synthesis of LDN-212854 . LDN-212854 is a selective and potent inhibitor of the BMP type I receptor kinases .
  • Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
  • Results/Outcomes: The outcome of this application is the production of LDN-212854, a potent inhibitor of the BMP type I receptor kinases .

6. Discovery of PI3 Kinase Inhibitors

  • Application Summary: 6-Bromopyrazolo[1,5-a]pyridine has been used as a reagent in the discovery of p110a-selective PI3 kinase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
  • Results/Outcomes: The outcome of this application is the discovery of p110a-selective PI3 kinase inhibitors .

Safety And Hazards

6-Bromopyrazolo[1,5-a]pyridine is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

6-bromopyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-3-4-9-10(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGAKVFFADUFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693369
Record name 6-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromopyrazolo[1,5-a]pyridine

CAS RN

1264193-11-4
Record name 6-Bromopyrazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6
Citations
H Suzuki, I Utsunomiya, K Shudo… - ACS Medicinal …, 2013 - ACS Publications
Novel oxazolidinone analogues bearing a condensed heteroaromatic ring as the C-ring substructure were synthesized as candidate antibacterial agents. Analogues 16 and 21 bearing …
Number of citations: 27 pubs.acs.org
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com
S Liu, C Zha, K Nacro, M Hu, W Cui… - ACS Medicinal …, 2014 - ACS Publications
A series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) was …
Number of citations: 18 pubs.acs.org
S Nadhagopal, Z Dolas, A Silamkoti, A Gupta… - Synlett, 2023 - thieme-connect.com
A carbonyldiimidazole (CDI)-promoted generation of CO from formic acid has been exploited in a reductive formylation of aryl iodides in the presence of tris(dibenzylideneacetone)…
Number of citations: 2 www.thieme-connect.com
CE Brocklehurst, G Koch, S Rothe-Pöllet, L La Vecchia - 2017
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.